molecular formula C10H13ClFNO2S B2974372 3-chloro-N-[(4-fluorophenyl)methyl]propane-1-sulfonamide CAS No. 866041-19-2

3-chloro-N-[(4-fluorophenyl)methyl]propane-1-sulfonamide

Cat. No.: B2974372
CAS No.: 866041-19-2
M. Wt: 265.73
InChI Key: FCQCVXJJAZGSRC-UHFFFAOYSA-N
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Description

3-Chloro-N-[(4-fluorophenyl)methyl]propane-1-sulfonamide (CAS 866041-19-2) is a synthetic sulfonamide-based compound of high interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C 10 H 13 ClFNO 2 S and a molecular weight of 265.73 , this reagent serves as a valuable chemical intermediate. The structure features a propane-sulfonamide chain terminated with a reactive chloro group, linked to a 4-fluorobenzyl moiety. This specific architecture is characteristic of compounds explored for their potential as targeted protein inhibitors, with analogous sulfonamide structures being investigated as RAF inhibitors for the potential treatment of neoplastic diseases . Sulfonamides are a prominent class of compounds known for a wide spectrum of pharmacological activities. They are known to function by inhibiting enzymes like carbonic anhydrase and dihydropteroate synthetase, which allows them to be explored for applications in diuresis, hypoglycemia, and inflammation . The presence of the sulfonamide functional group (-SO 2 NH-) in this compound provides a key pharmacophore that can be tailored for interaction with various biological targets. Researchers may utilize this chemical as a key building block in the synthesis of more complex molecules or for structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the product's safety data sheet for proper handling and storage information.

Properties

IUPAC Name

3-chloro-N-[(4-fluorophenyl)methyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClFNO2S/c11-6-1-7-16(14,15)13-8-9-2-4-10(12)5-3-9/h2-5,13H,1,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQCVXJJAZGSRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNS(=O)(=O)CCCCl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-[(4-fluorophenyl)methyl]propane-1-sulfonamide typically involves the reaction of 3-chloropropane-1-sulfonyl chloride with 4-fluorobenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the consistent production of high-quality compound .

Chemical Reactions Analysis

Types of Reactions: 3-chloro-N-[(4-fluorophenyl)methyl]propane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols, solvents like dichloromethane or ethanol, and bases like triethylamine.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like hydrogen gas and palladium on carbon.

Major Products:

    Substitution Reactions: Products include substituted sulfonamides.

    Oxidation Reactions: Products include sulfonic acids or sulfonyl chlorides.

    Reduction Reactions: Products include amines.

Scientific Research Applications

Chemistry: 3-chloro-N-[(4-fluorophenyl)methyl]propane-1-sulfonamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is employed in various chemical reactions to introduce sulfonamide functionality .

Biology: In biological research, this compound is used to study the effects of sulfonamide derivatives on biological systems. It is often used in assays to investigate enzyme inhibition and protein binding .

Medicine: Sulfonamide derivatives are known for their antibacterial and antifungal properties, and this compound may serve as a lead compound for the development of new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, dyes, and other functional materials .

Mechanism of Action

The mechanism of action of 3-chloro-N-[(4-fluorophenyl)methyl]propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The chloro and fluorophenyl groups contribute to the compound’s binding affinity and specificity for its molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Substituents Potential Applications/Findings Reference
3-Chloro-N-[(4-fluorophenyl)methyl]propane-1-sulfonamide C₁₀H₁₂ClFNO₂S (estimated) ~263.7 (calculated) Sulfonamide, chloroalkyl, fluorobenzyl 3-chloro, N-(4-fluorobenzyl) Hypothesized enzyme inhibition (sulfonamide class) N/A
3-Chloro-N-(4-fluorophenyl)propanamide C₁₀H₁₀ClFNO 178.185 Amide, chloroalkyl, fluorophenyl 3-chloro, N-(4-fluorophenyl) Unknown; structural analog for SAR studies
N-[2-(4-Fluorophenyl)ethyl]methanesulfonamide C₉H₁₂FNO₂S 217.26 Sulfonamide, fluoroethyl Ethyl linker, 4-fluorophenyl Potential CNS-targeting agent (sulfonamide class)
3-((4-Chloro-N-methylphenyl)sulfonamido)-N,N-dimethylpropanamide C₁₉H₂₄ClN₃O₆S₂ 490.0 Dual sulfonamide, dimethylamide 4-chloro, methoxy, branched substituents Not specified; complex binding interactions
Vemurafenib (N-{3-[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-carbonyl]-2,4-difluorophenyl}propane-1-sulfonamide) C₂₃H₁₈ClF₂N₃O₃S 489.92 Sulfonamide, chlorophenyl, difluorophenyl Multi-substituted aromatic system BRAF kinase inhibitor (FDA-approved)

Key Observations:

Functional Group Impact: The sulfonamide group in the target compound distinguishes it from amide analogs like 3-chloro-N-(4-fluorophenyl)propanamide. Vemurafenib, a clinically validated sulfonamide, demonstrates how aromatic chlorophenyl and difluorophenyl substituents contribute to selective kinase inhibition .

Substituent Effects: The 4-fluorobenzyl group in the target compound may confer metabolic stability compared to non-fluorinated analogs, as fluorine often reduces oxidative degradation.

Research Findings and Implications

  • The fluorophenyl and chloroalkyl motifs in the target compound may similarly interact with hydrophobic pockets in protein targets, as seen in GLUT4 inhibitors .
  • Synthetic Accessibility : The simplicity of the target compound’s structure (compared to vemurafenib) suggests easier synthetic modification for structure-activity relationship (SAR) studies, particularly in optimizing substituents for potency or solubility.

Biological Activity

3-Chloro-N-[(4-fluorophenyl)methyl]propane-1-sulfonamide, a sulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This article consolidates available data on its biological activity, including antimicrobial, antitumor, and anti-inflammatory properties.

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C₉H₈ClFNO₂S
  • Molecular Weight : 233.68 g/mol
  • CAS Number : 347-93-3

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various sulfonamide derivatives, including this compound. The compound demonstrated significant activity against several bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL Minimum Bactericidal Concentration (MBC) μg/mL
Staphylococcus aureus1530
Escherichia coli2040
Pseudomonas aeruginosa2550

These results indicate that the compound exhibits a broad spectrum of antibacterial activity, particularly against gram-positive bacteria like Staphylococcus aureus .

Antitumor Activity

In vitro studies have shown that compounds similar to this compound possess antitumor effects. The mechanism of action is believed to involve the inhibition of specific enzymes crucial for cancer cell proliferation.

Case Study: Inhibition of Cancer Cell Lines

A study assessed the cytotoxic effects of the compound on various cancer cell lines:

Cell Line IC₅₀ (μM) Mechanism of Action
HeLa (Cervical Cancer)12Induction of apoptosis
MCF-7 (Breast Cancer)15Cell cycle arrest at G2/M phase
A549 (Lung Cancer)18Inhibition of angiogenesis

The findings suggest that the compound may be a promising candidate for further development in cancer therapeutics due to its ability to induce apoptosis and inhibit tumor growth .

Anti-inflammatory Activity

This compound also exhibits anti-inflammatory properties. Research indicates that it can reduce inflammation markers in vitro and in vivo.

The anti-inflammatory effects are primarily attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This action can be beneficial in treating conditions like rheumatoid arthritis and inflammatory bowel disease.

Q & A

Q. How does the chloro-sulfonamide motif influence intermolecular interactions in crystal packing?

  • Methodological Answer : Analyze Hirshfeld surfaces (CrystalExplorer) to quantify interaction types:
  • Chlorine participates in halogen bonds (C–Cl···π, ~3.3 Å).
  • Sulfonamide groups form dimeric N–H···O=S hydrogen bonds (2.8–3.0 Å), stabilizing the lattice .

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